1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Descripción
This compound (CAS: 1396868-26-0) features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked via a methyl group to the pyridinone nitrogen and carries a 2-chlorophenyl substituent. The second oxadiazole is directly attached to the pyridinone at the 3-position and includes a cyclopropyl group (Fig. 1). Such bifunctional oxadiazole architectures are often explored in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding, which can enhance target binding .
Propiedades
IUPAC Name |
1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJZPMRNVFUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues are summarized in Table 1.
Table 1. Structural Comparison with Analogues
- Chlorine’s electron-withdrawing nature could enhance oxidative stability but reduce solubility compared to methoxy groups .
- Cyclopropyl vs. Bulkier Groups : The cyclopropyl substituent in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, trifluoromethyl () or dichlorophenyl () groups may increase hydrophobicity, affecting bioavailability .
Métodos De Preparación
Amidoxime Formation from 2-Chlorobenzonitrile
The synthesis begins with the conversion of 2-chlorobenzonitrile to N'-hydroxy-2-chlorobenzimidamide (amidoxime) using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
$$
\text{2-Chlorobenzonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{N'-Hydroxy-2-chlorobenzimidamide} \quad
$$
Cyclization with Chloroacetyl Chloride
The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole .
$$
\text{N'-Hydroxy-2-chlorobenzimidamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \quad
$$
Optimization Note : Substituting DCM with dimethylacetamide (DMA) at 150°C in a continuous-flow reactor increases yield from 53% to 99% by minimizing side reactions.
Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazol-5-yl Fragment
Cyclopropanecarboxylic Acid Activation
Cyclopropanecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming the corresponding imidazolide.
Coupling with Amidoxime
The imidazolide reacts with N'-hydroxycyclopropanecarboximidamide (prepared from cyclopropanecarbonitrile) in the presence of HATU, yielding 3-cyclopropyl-5-(1H-imidazol-1-yl)-1,2,4-oxadiazole .
$$
\text{Cyclopropanecarbonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{N'-Hydroxycyclopropanecarboximidamide} \xrightarrow{\text{CDI/HATU}} \text{3-Cyclopropyl-1,2,4-oxadiazol-5-yl} \quad
$$
Key Insight : Continuous-flow systems enhance reproducibility, achieving 80–88% yields compared to 35–59% in batch processes.
Functionalization of the Pyridin-2(1H)-one Core
Alkylation at the N1 Position
The pyridin-2(1H)-one core undergoes alkylation with 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole using potassium carbonate in acetonitrile at reflux (82°C, 12 hours).
$$
\text{Pyridin-2(1H)-one} + \text{3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole} \rightarrow \text{1-((5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one} \quad
$$
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the dihedral angles between oxadiazole rings and the pyridinone core (82.82° and 9.92°), stabilized by C–H⋯O/N hydrogen bonds.
Comparative Evaluation of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
